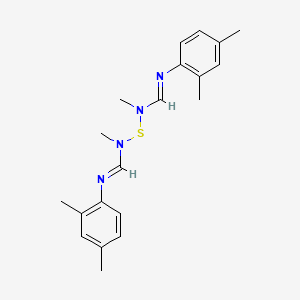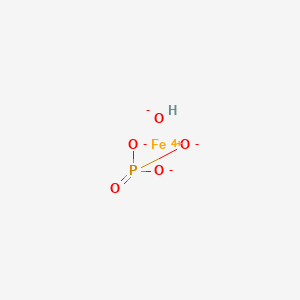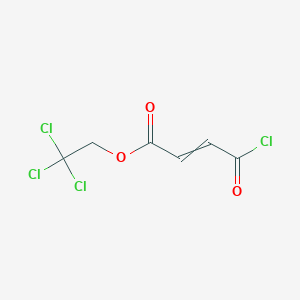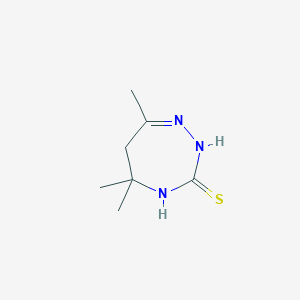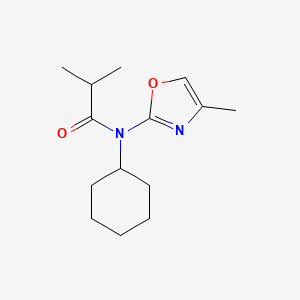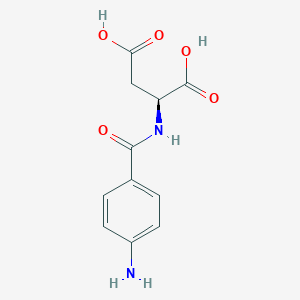
L-Aspartic acid, N-(4-aminobenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartic acid, N-(4-aminobenzoyl)-, also known as N-(4-aminobenzoyl)-L-glutamic acid, is a compound with the molecular formula C12H14N2O5. It is a derivative of L-aspartic acid, where the amino group is substituted with a 4-aminobenzoyl group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(4-aminobenzoyl)- typically involves the reaction of L-aspartic acid with 4-aminobenzoic acid under specific conditions. One common method is the use of ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. This enzyme facilitates the addition of structurally diverse arylalkylamines to fumarate, resulting in the formation of N-substituted L-aspartic acids .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes, including reductive amination or asymmetric hydroamination strategies. These methods can be complex and require precise control of reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Aspartic acid, N-(4-aminobenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Aspartic acid, N-(4-aminobenzoyl)- can lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
L-Aspartic acid, N-(4-aminobenzoyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of L-Aspartic acid, N-(4-aminobenzoyl)- involves its interaction with specific molecular targets and pathways. It is metabolized by bacterial p-aminobenzoate auxotrophs possessing the enzyme p-aminobenzoyl-glutamate hydrolase. This enzyme catalyzes the hydrolysis of the compound, leading to the release of 4-aminobenzoic acid and L-glutamic acid . The compound’s effects are mediated through its role in folate metabolism and its interaction with folate receptors .
Comparación Con Compuestos Similares
L-Aspartic acid, N-(4-aminobenzoyl)- can be compared with other similar compounds, such as:
N-(4-Aminobenzoyl)-L-glutamic acid: Similar in structure but differs in the amino acid backbone.
4-Aminobenzoic acid: Lacks the L-aspartic acid moiety and has different chemical properties and applications.
Folic acid: Contains a pteridine ring system and is involved in different metabolic pathways.
The uniqueness of L-Aspartic acid, N-(4-aminobenzoyl)- lies in its specific structure, which allows it to participate in unique biochemical reactions and pathways, making it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
58108-00-2 |
|---|---|
Fórmula molecular |
C11H12N2O5 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
(2S)-2-[(4-aminobenzoyl)amino]butanedioic acid |
InChI |
InChI=1S/C11H12N2O5/c12-7-3-1-6(2-4-7)10(16)13-8(11(17)18)5-9(14)15/h1-4,8H,5,12H2,(H,13,16)(H,14,15)(H,17,18)/t8-/m0/s1 |
Clave InChI |
YPLGAULFDCWEQI-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


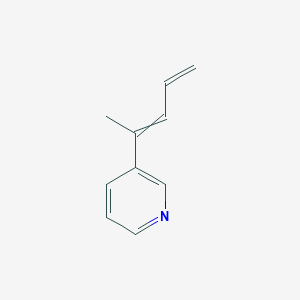
![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)

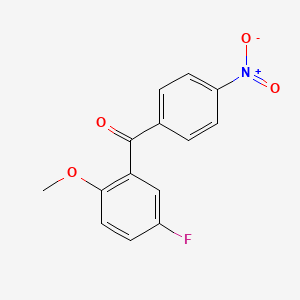
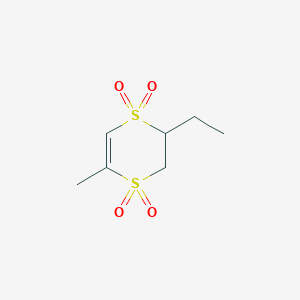
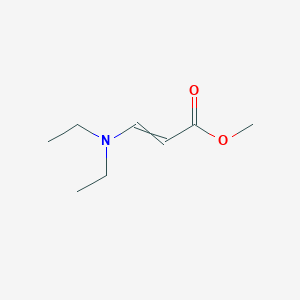
![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
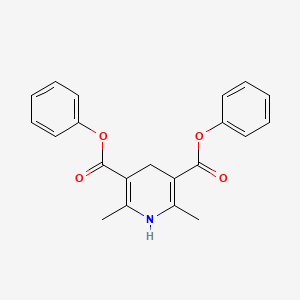
![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
